
3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” has a molecular formula of C20H19N3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” consists of 20 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1,3-Diphenyl-2-imidazolidinyl)pyridine” such as melting point, boiling point, density, and molecular weight are available from various sources .
Applications De Recherche Scientifique
Inhibitor of Hyaluronan Synthesis
This compound, also known as 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), has been identified as a potent inhibitor of hyaluronan synthesis . Hyaluronan is one of the major components of the extracellular matrix and is involved in the regulation of multiple processes in both human physiology and disease .
Cancer Treatment
DDIT has shown significant potential in cancer treatment. It has been found to be more potent than the available inhibitor 4-Methylumbelliferone (4-MU), and significantly suppressed the aggressiveness of triple-negative breast cancer cells grown in tissue culture .
Targeting Breast Cancer Cells
In the field of oncology, DDIT has been used to target breast cancer cells. It has been found to significantly suppress the aggressiveness of triple-negative breast cancer cells .
Hyaluronan Targeting
DDIT has been used in research for hyaluronan targeting. Hyaluronan accumulation in malignant tissues not only assists tumour growth and metastases but is also associated with worse outcomes in cancer patients .
Synthesis of New Compounds
DDIT can be used in the synthesis of new compounds. The regeneration of the free 5’-aldehyde can be accomplished by treatment with a mild acid .
Research on Extracellular Matrix
DDIT has been used in research on the extracellular matrix. Hyaluronan, which DDIT inhibits, is one of the most important components of the extracellular matrix surrounding the cells of several different tissues .
Mécanisme D'action
Target of Action
The primary target of the compound 3-(1,3-diphenyl-2-imidazolidinyl)-9-ethyl-9H-carbazole is hyaluronan synthases . These enzymes are responsible for the synthesis of hyaluronan, a major component of the extracellular matrix involved in various physiological and pathological processes .
Mode of Action
The compound acts as an inhibitor of hyaluronan synthesis . It interacts with hyaluronan synthases, reducing their activity and subsequently decreasing the production of hyaluronan .
Biochemical Pathways
The inhibition of hyaluronan synthesis affects several biochemical pathways. Hyaluronan plays a crucial role in tumor growth, neo-angiogenesis, and the metastatic cascade . Therefore, the reduction in hyaluronan synthesis can potentially suppress these processes, impacting the progression of diseases such as cancer .
Result of Action
The compound’s action results in a significant reduction in hyaluronan levels. This can suppress the aggressiveness of certain types of cells, such as triple-negative breast cancer cells . Therefore, the compound may have potential therapeutic applications in the treatment of diseases characterized by excessive hyaluronan accumulation .
Propriétés
IUPAC Name |
3-(1,3-diphenylimidazolidin-2-yl)-9-ethylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-2-30-27-16-10-9-15-25(27)26-21-22(17-18-28(26)30)29-31(23-11-5-3-6-12-23)19-20-32(29)24-13-7-4-8-14-24/h3-18,21,29H,2,19-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNLJYKYPSQPEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3N(CCN3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B392403.png)
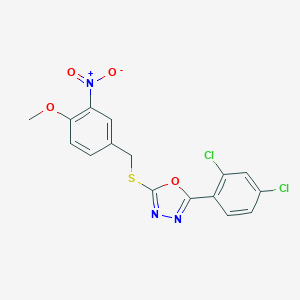
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]thio}acetamide](/img/structure/B392410.png)
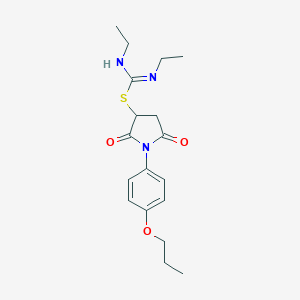
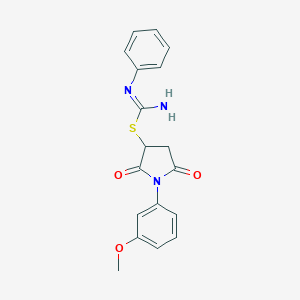
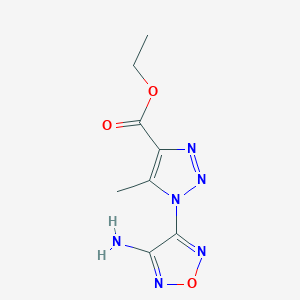
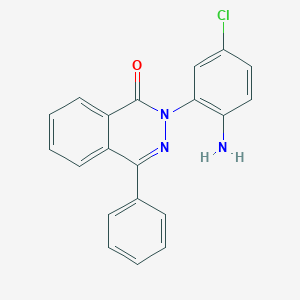
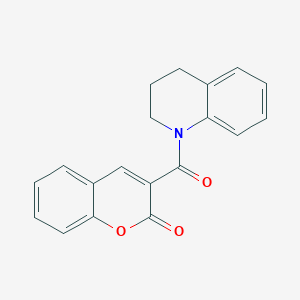
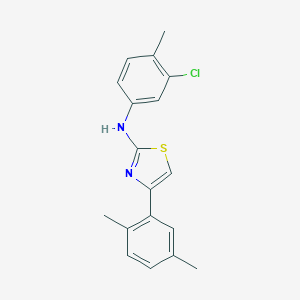
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-N-(1-naphthyl)amine](/img/structure/B392421.png)

![5-(Diethylamino)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B392428.png)